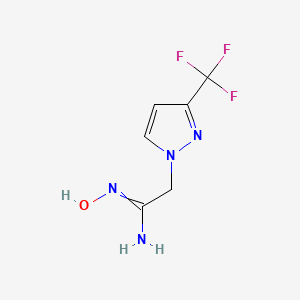![molecular formula C18H10ClNO2 B13929076 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a fused ring system that includes a carbazole moiety and a benzodioxin ring, with a chlorine atom attached to the second position of the benzodioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by the introduction of the benzodioxin ring and the chlorination step. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Applications De Recherche Scientifique
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,4]benzodioxino[2,3-b]carbazole: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-5H-[1,4]benzofuro[3,2-c]carbazole: Similar structure but with a furo ring instead of a dioxino ring, leading to different electronic properties.
Uniqueness
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying complex chemical and biological systems.
Propriétés
Formule moléculaire |
C18H10ClNO2 |
|---|---|
Poids moléculaire |
307.7 g/mol |
Nom IUPAC |
6-chloro-14,21-dioxa-10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10ClNO2/c19-10-5-6-13-11(7-10)12-8-17-18(9-14(12)20-13)22-16-4-2-1-3-15(16)21-17/h1-9,20H |
Clé InChI |
JEOSNAUPLLUKRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(O2)C=C4C(=C3)C5=C(N4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




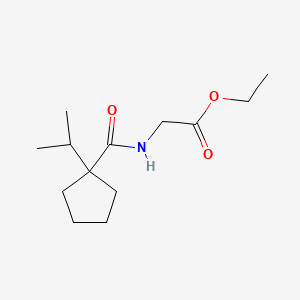
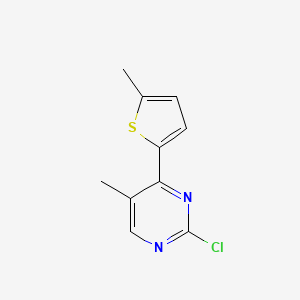
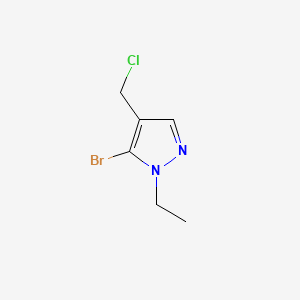


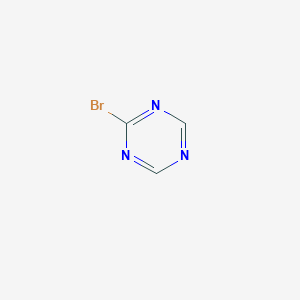
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

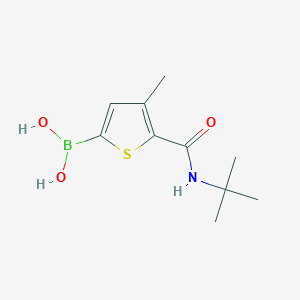
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
